molecular formula C21H20ClN3O2 B3407768 4-(1-allyl-1H-benzimidazol-2-yl)-1-(5-chloro-2-methoxyphenyl)pyrrolidin-2-one CAS No. 847397-48-2

4-(1-allyl-1H-benzimidazol-2-yl)-1-(5-chloro-2-methoxyphenyl)pyrrolidin-2-one

Cat. No. B3407768
CAS RN: 847397-48-2
M. Wt: 381.9 g/mol
InChI Key: JJEPYUQVXQSZKZ-UHFFFAOYSA-N
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Description

4-(1-allyl-1H-benzimidazol-2-yl)-1-(5-chloro-2-methoxyphenyl)pyrrolidin-2-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as ABP and has been studied extensively for its biological and physiological effects.

Mechanism of Action

The mechanism of action of ABP is not fully understood, but it has been proposed to act by inhibiting the activity of certain enzymes that are involved in cell division and proliferation. ABP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
ABP has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in DNA replication and repair, which can lead to the death of cancer cells. ABP has also been found to induce the production of reactive oxygen species, which can cause oxidative damage to cancer cells and lead to their death.

Advantages and Limitations for Lab Experiments

One advantage of using ABP in lab experiments is its potent antitumor activity, which makes it a valuable tool for studying cancer biology and developing new cancer treatments. However, one limitation of using ABP is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on ABP. One area of interest is the development of ABP-based cancer therapies, which could potentially be more effective and less toxic than current treatments. Another area of interest is the study of ABP's effects on other diseases, such as neurodegenerative disorders and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of ABP and its potential applications in various fields.

Scientific Research Applications

ABP has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. ABP has been found to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells.

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c1-3-10-24-17-7-5-4-6-16(17)23-21(24)14-11-20(26)25(13-14)18-12-15(22)8-9-19(18)27-2/h3-9,12,14H,1,10-11,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEPYUQVXQSZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-chloro-2-methoxyphenyl)-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-allyl-1H-benzimidazol-2-yl)-1-(5-chloro-2-methoxyphenyl)pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
4-(1-allyl-1H-benzimidazol-2-yl)-1-(5-chloro-2-methoxyphenyl)pyrrolidin-2-one
Reactant of Route 3
4-(1-allyl-1H-benzimidazol-2-yl)-1-(5-chloro-2-methoxyphenyl)pyrrolidin-2-one
Reactant of Route 4
4-(1-allyl-1H-benzimidazol-2-yl)-1-(5-chloro-2-methoxyphenyl)pyrrolidin-2-one
Reactant of Route 5
4-(1-allyl-1H-benzimidazol-2-yl)-1-(5-chloro-2-methoxyphenyl)pyrrolidin-2-one
Reactant of Route 6
Reactant of Route 6
4-(1-allyl-1H-benzimidazol-2-yl)-1-(5-chloro-2-methoxyphenyl)pyrrolidin-2-one

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